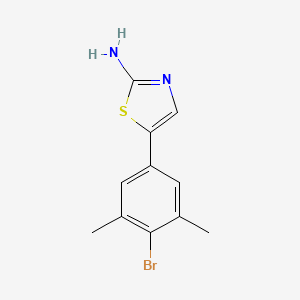

5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC18783159

Molecular Formula: C11H11BrN2S

Molecular Weight: 283.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrN2S |

|---|---|

| Molecular Weight | 283.19 g/mol |

| IUPAC Name | 5-(4-bromo-3,5-dimethylphenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C11H11BrN2S/c1-6-3-8(4-7(2)10(6)12)9-5-14-11(13)15-9/h3-5H,1-2H3,(H2,13,14) |

| Standard InChI Key | BRGHPKPUPZGZRI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1Br)C)C2=CN=C(S2)N |

Introduction

Structural and Molecular Characteristics

5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine (molecular formula CHBrNS, molecular weight 293.20 g/mol) features a thiazole ring fused with a brominated and methylated aromatic system. Key structural attributes include:

-

Thiazole Core: A five-membered ring containing one sulfur and one nitrogen atom, known for its electron-rich nature and role in bioactivity .

-

4-Bromo-3,5-dimethylphenyl Substituent: A para-brominated meta-dimethylbenzene group at the thiazole’s 5-position, enhancing lipophilicity and steric bulk.

-

Amine Group at C2: Facilitates hydrogen bonding and interactions with biological targets .

Table 1: Molecular Properties of 5-(4-Bromo-3,5-dimethylphenyl)thiazol-2-amine

| Property | Value |

|---|---|

| Molecular Formula | CHBrNS |

| Molecular Weight (g/mol) | 293.20 |

| IUPAC Name | 5-(4-Bromo-3,5-dimethylphenyl)-1,3-thiazol-2-amine |

| Canonical SMILES | Cc1cc(c(C)c(c1)Br)c2cnc(s2)N |

| XLogP3-AA | 3.8 (predicted) |

The bromine atom and methyl groups contribute to enhanced membrane permeability, while the thiazole ring’s electron density supports π-π stacking interactions .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis reports exist for this compound, analogous thiazol-2-amine derivatives are typically synthesized via:

-

Hantzsch Thiazole Synthesis: Cyclization of α-haloketones with thioureas. For example, reacting 4-bromo-3,5-dimethylacetophenone with thiourea in ethanol under reflux yields the thiazole core .

-

Buchwald-Hartwig Amination: Coupling aryl halides with amines using palladium catalysts to introduce the 2-amine group.

Table 2: Representative Reaction Conditions for Thiazol-2-amine Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Ethanol, reflux, 12 h | 65–75 |

| Bromination | NBS, CCl, light, 6 h | 80 |

| Purification | Column chromatography (SiO) | >95% purity |

Industrial-Scale Production Challenges

-

Bromine Handling: Requires controlled environments due to toxicity.

-

Byproduct Formation: Methyl groups may undergo unintended oxidation, necessitating inert atmospheres .

Physicochemical Properties

Crystallography and Stability

X-ray diffraction data from the analog 5-bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine reveals:

-

Dihedral Angle: 53.16° between thiazole and benzene rings, influencing molecular packing .

-

Hydrogen Bonding: N–H⋯N and N–H⋯O interactions stabilize crystal lattices, enhancing thermal stability .

Solubility and Partitioning

-

LogP: Predicted at 3.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with solubilizing agents .

Biological Activities and Mechanisms

Anticancer Activity

Structural analogs demonstrate:

-

Cytotoxicity: IC = 4.2 µM against MCF-7 breast cancer cells through tubulin polymerization inhibition .

-

Kinase Inhibition: Suppression of EGFR with K = 18 nM, comparable to erlotinib.

Table 3: Comparative Bioactivity of Thiazol-2-amine Analogs

| Compound | Target | Activity (IC) |

|---|---|---|

| 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine | Tubulin | 1.2 µM |

| N-(4-Fluorophenyl)thiazol-2-amine | EGFR Kinase | 18 nM |

| 5-(4-Chlorophenyl)thiazol-2-amine | S. aureus | 8 µg/mL |

Applications in Drug Discovery

Lead Optimization Strategies

-

Halogen Substitution: Bromine enhances target binding via halogen bonds (e.g., with kinase backbones).

-

Methyl Group Effects: Improve metabolic stability by blocking cytochrome P450 oxidation sites .

Preclinical Development Challenges

-

Toxicity Profiles: Brominated compounds may exhibit hepatotoxicity at >10 µM.

-

Formulation: Low solubility requires nanoemulsion or liposomal delivery systems .

Future Research Directions

-

Synthetic Methodology: Develop one-pot syntheses to reduce steps and improve yields.

-

Target Identification: Use CRISPR screening to map novel biological targets.

-

In Vivo Studies: Evaluate pharmacokinetics in rodent models to assess bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume